N-Aroyl Substituent Topological Polar Surface Area (tPSA) and Lipophilicity (cLogP) Differentiation: Naphthalene-1-carbonyl vs. Quinoline-4-yl and Pyrimidine-2-yl Analogs
Computationally predicted physicochemical properties provide the only currently available quantitative differentiation for CAS 2097863-44-8 relative to its closest commercially listed analogs. The target compound, bearing a naphthalene-1-carbonyl group, is predicted (via standard cheminformatics algorithms, e.g., XLogP3, TPSA fragment method) to exhibit a cLogP of approximately 2.8–3.2 and a tPSA of approximately 70–75 Ų [1]. In contrast, the pyrimidine-2-yl analog (3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione) is predicted to have a cLogP of 0.8–1.2 and a tPSA of 85–95 Ų, while the quinoline-4-yl analog is predicted at cLogP 2.2–2.6 and tPSA 65–72 Ų . The naphthalene-1-carbonyl compound thus occupies an intermediate lipophilicity window with the lowest polar surface area among the three, which may translate to superior passive membrane permeability relative to the pyrimidine analog and altered tissue distribution relative to the quinoline analog. No experimental logP, logD, or PAMPA data were located for any of these compounds.
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ~2.8–3.2; tPSA ~70–75 Ų (predicted) |
| Comparator Or Baseline | Pyrimidine-2-yl analog: cLogP ~0.8–1.2, tPSA ~85–95 Ų; Quinoline-4-yl analog: cLogP ~2.2–2.6, tPSA ~65–72 Ų (all predicted) |
| Quantified Difference | ΔcLogP (vs. pyrimidine) ≈ +2.0 units; ΔtPSA ≈ −15–20 Ų. ΔcLogP (vs. quinoline) ≈ +0.6 units. |
| Conditions | In silico prediction (XLogP3 / fragment-based TPSA); no experimental confirmation located. |
Why This Matters
Lipophilicity and polar surface area are primary determinants of passive permeability, solubility, and plasma protein binding; a cLogP difference of ~2 log units between the target compound and the pyrimidine analog strongly suggests non-interchangeable ADME behavior.
- [1] Calculated using XLogP3 algorithm (Cheng et al., 2007) and Ertl fragment-based TPSA method, as implemented in PubChem and ChemSpider cheminformatics platforms. SMILES: C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54. View Source
